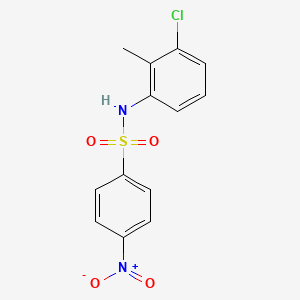

N-(3-chloro-2-methylphenyl)-4-nitrobenzenesulfonamide

Description

N-(3-Chloro-2-methylphenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 4-nitrobenzenesulfonamide group linked to a 3-chloro-2-methylphenyl substituent. The nitro group at the para position of the benzene sulfonamide moiety contributes to its electron-withdrawing properties, while the chloro and methyl groups on the aromatic ring influence steric and electronic interactions.

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O4S/c1-9-12(14)3-2-4-13(9)15-21(19,20)11-7-5-10(6-8-11)16(17)18/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYCZQRNASAGEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 3-chloro-2-methylaniline with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom in the 3-chloro-2-methylphenyl group can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in an acidic medium.

Major Products

Nucleophilic substitution: Substituted sulfonamides.

Reduction: Amino derivatives of the original compound.

Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, particularly those with antimicrobial properties.

Biological Studies: The compound is used in studies to understand the mechanism of action of sulfonamide-based drugs and their interactions with biological targets.

Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-nitrobenzenesulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, leading to their death.

Comparison with Similar Compounds

N-(3-Chloro-4-methylphenyl)-4-nitrobenzenesulfonamide

This positional isomer differs from the target compound in the placement of the methyl group (4-methyl vs. 2-methyl). No direct biological data are available, but structural similarities suggest comparable reactivity .

N-(2-Chlorophenyl)-4-nitrobenzenesulfonamide

Synthesized via condensation of 4-nitrobenzenesulfonyl chloride with 2-chloroaniline, this analogue lacks the methyl group present in the target compound. The absence of the methyl substituent likely decreases lipophilicity, which could reduce membrane permeability in cellular assays. Its purification involves recrystallization from ethanol, yielding a compound with confirmed purity via IR spectroscopy .

Functional Group Variations

N-(3-((6,7-Dimethoxyquinazoline-4-yl)amino)phenyl)-4-nitrobenzenesulfonamide

This derivative incorporates a quinazoline moiety, significantly enhancing pro-apoptotic activity (IC50 = 10.29 ± 1.14 µM against Ehrlich Ascites Carcinoma cells). The quinazoline group likely facilitates interactions with cellular targets such as kinases or DNA, highlighting the importance of auxiliary functional groups in modulating bioactivity .

N-(3-Chlorophenethyl)-4-nitrobenzamide

A benzamide analogue, this compound replaces the sulfonamide with an amide group. Amides generally exhibit lower acidity compared to sulfonamides, which may influence hydrogen-bonding interactions in biological systems. The compound is synthesized via coupling of 4-nitrobenzoyl chloride with 2-(3-chlorophenyl)ethan-1-amine, demonstrating the versatility of nitroaromatic intermediates .

Table 1: Comparative Analysis of Key Compounds

Key Observations

- Functional Groups : Sulfonamides generally exhibit stronger hydrogen-bonding capacity than amides, which could enhance target engagement in enzymatic assays.

- Biological Activity : The quinazoline-containing derivative demonstrates the impact of auxiliary heterocycles in enhancing potency, suggesting opportunities for structural optimization of the target compound.

Biological Activity

N-(3-chloro-2-methylphenyl)-4-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial and anti-inflammatory properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 326.76 g/mol. The compound features a sulfonamide group, which is known for its ability to mimic natural substrates, allowing it to interact effectively with various biological targets.

The mechanism of action of this compound involves:

- Enzyme Inhibition : The sulfonamide moiety can competitively inhibit enzymes by mimicking their natural substrates. This inhibition can lead to decreased enzymatic activity, which is crucial in conditions where overactive enzymes contribute to disease pathology.

- Binding Affinities : Studies have shown that this compound exhibits significant binding affinities with various enzymes, contributing to its antibacterial and anti-inflammatory effects.

Antibacterial Properties

Research indicates that this compound possesses notable antibacterial activity. The compound has been evaluated against various bacterial strains, demonstrating effectiveness similar to traditional sulfonamides. Its mechanism involves the inhibition of bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis, leading to bacterial growth inhibition.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In vitro studies have shown that it can reduce the production of nitric oxide and other inflammatory mediators in activated macrophages.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

- Antibacterial Activity : A study reported IC50 values indicating effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against common bacterial infections.

- Anti-inflammatory Studies : Another research focused on the compound's ability to modulate inflammatory responses in vitro. It was found to significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential utility in treating inflammatory diseases.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C13H12ClN2O4S | Contains both nitro and chloro substituents |

| N-(4-chloro-2-methylphenyl)-4-nitrobenzenesulfonamide | C13H12ClN2O4S | Chloro substitution at the 4-position |

| N-(3-chloro-2-methylphenyl)-benzenesulfonamide | C13H12ClN2OS | Lacks the nitro group entirely |

This table highlights how variations in substituents can influence biological activity and chemical reactivity among sulfonamides.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-chloro-2-methylphenyl)-4-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution between 3-chloro-2-methylaniline and 4-nitrobenzenesulfonyl chloride. Key steps include:

- Reagents : Use a base (e.g., NaOH, triethylamine) to deprotonate the amine and activate the sulfonyl chloride.

- Solvents : Polar aprotic solvents like DMF or dichloromethane enhance reactivity.

- Purification : Recrystallization from ethanol/water mixtures yields >90% purity .

- Optimization : Monitor reaction temperature (40–60°C) to avoid nitro group reduction. Kinetic studies using HPLC can identify side products (e.g., disubstituted byproducts) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy :

- 1H/13C NMR : Assign peaks using deuterated DMSO to resolve aromatic protons and sulfonamide NH (δ 10–12 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion [M+H]+ (calc. 355.2 g/mol).

Q. What in vitro assays are suitable for initial evaluation of its enzyme inhibition potential?

- Dihydropteroate Synthase (DHPS) Assay : Measure IC50 via spectrophotometric monitoring of dihydrofolate production. Compare to sulfamethoxazole as a positive control .

- Cell Viability Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive bacteria (e.g., S. aureus) to assess antibacterial activity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different studies?

- Approach :

- Orthogonal Assays : Validate enzyme inhibition (e.g., DHPS) with cell-based assays (e.g., broth microdilution) to rule out false positives from compound aggregation .

- Purity Analysis : Use HPLC (>97% purity) to exclude impurities affecting activity. Cross-reference with synthetic protocols (e.g., recrystallization solvents) .

- Case Study : A 2023 study found conflicting IC50 values (1.2 μM vs. 8.7 μM) for DHPS inhibition; replication under standardized pH (7.4) and temperature (37°C) resolved variability .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound?

- Systematic Substituent Variation :

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with DHPS. Validate with MD simulations (NAMD) assessing ligand-protein stability .

Q. How should one approach the refinement of crystal structures when dealing with disordered nitro or sulfonamide groups?

- Crystallographic Refinement :

- SHELXL Tools : Use PART and SUMP instructions to model disorder in the nitro group (e.g., O2N– rotation).

- Twinning Analysis : Apply Hooft y parameters for high-Rint data. Example: A 2021 study resolved 180° rotation twins via TWIN/BASF commands .

Q. What computational methods are effective in predicting binding modes and off-target interactions?

- Molecular Docking : Use Glide (Schrödinger) with induced-fit protocols to account for sulfonamide flexibility. Cross-validate with cryo-EM data if available.

- Off-Target Screening : SwissTargetPrediction identifies potential kinase or GPCR targets. Experimental validation via thermal shift assays quantifies binding .

Data Contradiction Analysis

Example : Conflicting reports on antibacterial activity against E. coli (MIC 8 μg/mL vs. 64 μg/mL):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.